![molecular formula C12H14Cl2N2 B13533531 1-[2-(Pyridin-2-yl)phenyl]methanamine dihydrochloride](/img/structure/B13533531.png)
1-[2-(Pyridin-2-yl)phenyl]methanamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(Pyridin-2-yl)phenyl]methanamine dihydrochloride is a chemical compound with the molecular formula C12H14Cl2N2. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable tool in both academic and industrial settings .
Vorbereitungsmethoden
The synthesis of 1-[2-(Pyridin-2-yl)phenyl]methanamine dihydrochloride typically involves the reaction of phenyl(pyridin-2-yl)methanamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The process can be summarized as follows:
Synthetic Route: The starting material, phenyl(pyridin-2-yl)methanamine, is reacted with hydrochloric acid in a suitable solvent such as ethanol or methanol.
Reaction Conditions: The reaction is typically conducted at room temperature, and the product is isolated by filtration and recrystallization.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors and continuous flow systems to enhance efficiency and yield.
Analyse Chemischer Reaktionen
1-[2-(Pyridin-2-yl)phenyl]methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-[2-(Pyridin-2-yl)phenyl]methanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of biological processes and as a probe in biochemical assays.
Wirkmechanismus
The mechanism of action of 1-[2-(Pyridin-2-yl)phenyl]methanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. The pathways involved in its action include coordination with metal centers and participation in redox reactions .
Vergleich Mit ähnlichen Verbindungen
1-[2-(Pyridin-2-yl)phenyl]methanamine dihydrochloride can be compared with other similar compounds such as:
Phenyl(pyridin-2-yl)methanamine: The parent compound without the dihydrochloride salt.
1-[4-(Pyridin-2-yloxy)phenyl]methanamine dihydrochloride: A similar compound with an additional oxygen atom in the structure.
N-methyl-1-(pyridin-2-yl)methanamine: A methylated derivative of the parent compound .
The uniqueness of this compound lies in its stability and reactivity, which make it suitable for a wide range of applications in scientific research and industry.
Eigenschaften
Molekularformel |
C12H14Cl2N2 |
|---|---|
Molekulargewicht |
257.16 g/mol |
IUPAC-Name |
(2-pyridin-2-ylphenyl)methanamine;dihydrochloride |
InChI |
InChI=1S/C12H12N2.2ClH/c13-9-10-5-1-2-6-11(10)12-7-3-4-8-14-12;;/h1-8H,9,13H2;2*1H |
InChI-Schlüssel |
XEJCVDRJBXUYPV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CN)C2=CC=CC=N2.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




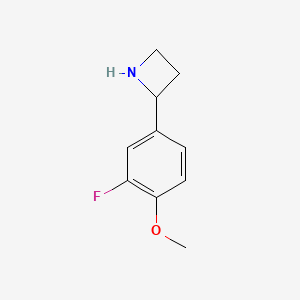
![3-(Benzo[b]thiophen-3-yl)isoxazol-5-amine](/img/structure/B13533471.png)
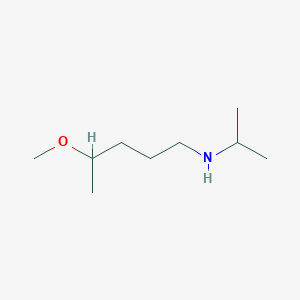
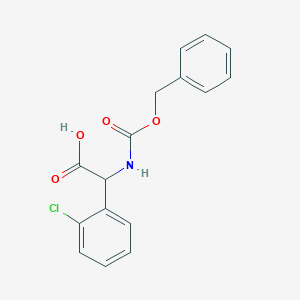
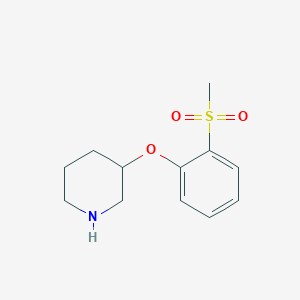
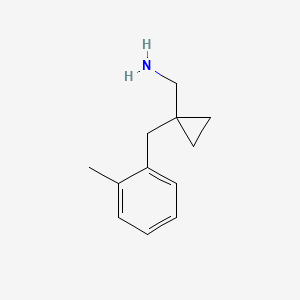
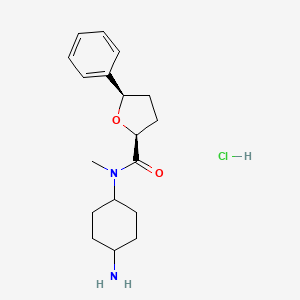


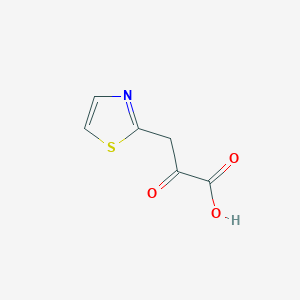
![4-[2-Nitro-4-(trifluoromethyl)phenyl]piperidinehydrochloride](/img/structure/B13533535.png)

